ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
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Overview
Description
Ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with a molecular formula of C23H23FN2O6 and a molecular weight of 442.44 g/mol . This compound features a unique structure that includes an ethoxy group, a fluorobenzyl group, and an imidazolidinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the fluorobenzyl and ethoxy groups. Common synthetic routes may involve:
Formation of the Imidazolidinone Ring: This step often involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Attachment of the Fluorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where the imidazolidinone ring reacts with a fluorobenzyl halide in the presence of a base.
Introduction of the Ethoxy Group: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The imidazolidinone moiety is known to interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, while the ethoxy group improves its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-ethoxy-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate: This compound has a similar structure but with a different position of the fluorine atom on the benzyl group.
Mthis compound: This compound has a methyl group instead of an ethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23FN2O6 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 2-[2-ethoxy-4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C23H23FN2O6/c1-3-30-20-12-15(9-10-19(20)32-14-21(27)31-4-2)11-18-22(28)26(23(29)25-18)13-16-7-5-6-8-17(16)24/h5-12H,3-4,13-14H2,1-2H3,(H,25,29)/b18-11+ |
InChI Key |
RGJNSCBWEDAUHG-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC(=O)OCC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC(=O)OCC |
Origin of Product |
United States |
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